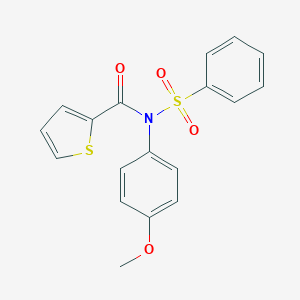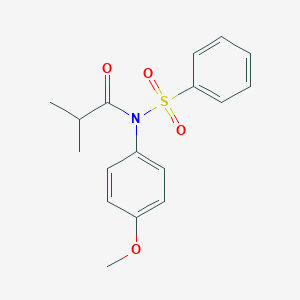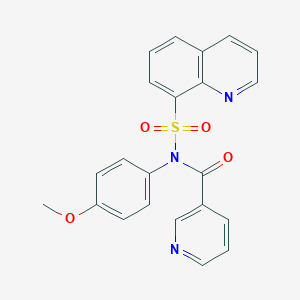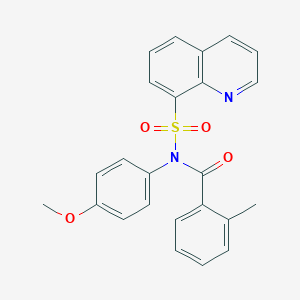![molecular formula C21H20N6O B284120 N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine, also known as MP-PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for investigating various biological processes. In
作用机制
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to protein substrates. This inhibition of kinase activity leads to downstream effects on various cellular processes, including cell division, apoptosis, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on cell division and apoptosis, this compound has been found to affect the expression of genes involved in cell cycle regulation, DNA damage response, and cell adhesion. This compound has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in lab experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these kinases in various biological processes without affecting the activity of other kinases. However, one limitation of using this compound is its potential toxicity. This compound has been found to induce cell death in both cancer and non-cancer cells, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in scientific research. One area of interest is the development of this compound-based therapies for cancer. Researchers are also investigating the role of specific protein kinases in various neurological disorders, such as Alzheimer's disease and Parkinson's disease, and this compound may be a valuable tool in these studies. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective and targeted therapies for various diseases.
合成方法
The synthesis of N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine involves the reaction of 4-(4-morpholinyl)aniline with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine has been widely used in scientific research for its ability to selectively inhibit the activity of protein kinases. This compound has been found to be particularly effective in inhibiting the activity of a specific kinase called Aurora kinase A. Aurora kinase A is a key regulator of cell division and is overexpressed in many types of cancer. Inhibition of Aurora kinase A activity by this compound has been shown to induce cell death in cancer cells, making it a promising candidate for cancer therapy.
属性
分子式 |
C21H20N6O |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-(4-morpholin-4-ylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20N6O/c1-2-4-18(5-3-1)27-21-19(14-24-27)20(22-15-23-21)25-16-6-8-17(9-7-16)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2,(H,22,23,25) |
InChI 键 |
ZAYRNOYRHPRYAK-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


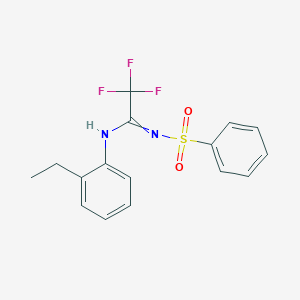


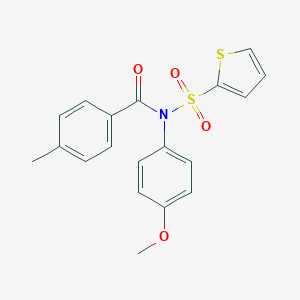
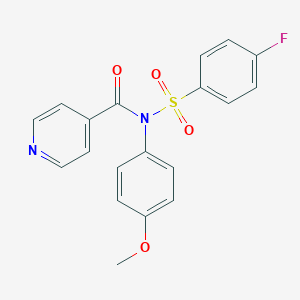

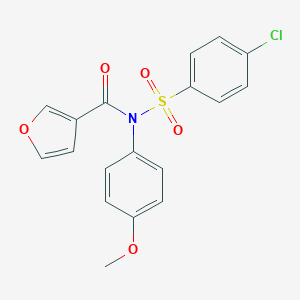

![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
